molecular formula C18H16N4O2 B12498250 ({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)propanedinitrile

({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)propanedinitrile

Cat. No.: B12498250
M. Wt: 320.3 g/mol
InChI Key: MBTDKBXFNZLUJC-UHFFFAOYSA-N
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Description

The compound ({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)propanedinitrile is a complex organic molecule that features a morpholine ring, an indole core, and a propanedinitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)propanedinitrile typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Morpholine Group: The morpholine group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the indole core is replaced by the morpholine moiety.

    Attachment of the Propanedinitrile Group: The final step involves the condensation of the indole-morpholine intermediate with malononitrile under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of This compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)propanedinitrile: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the indole core, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted indole or morpholine derivatives.

Scientific Research Applications

({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)propanedinitrile: has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders or cancer.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.

    Industrial Applications: It can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)propanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s indole core can mimic natural substrates or ligands, allowing it to bind to and modulate the activity of these targets. The morpholine ring and propanedinitrile group can further enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone
  • 4-(2-Morpholin-4-yl-2-oxoethoxy)aniline
  • 3-Cyclohexyl-1-(2-morpholin-4-yl-2-oxoethyl)-2-phenyl-1H-indole-6-carboxylic acid

Uniqueness

({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)propanedinitrile: is unique due to its combination of an indole core, morpholine ring, and propanedinitrile group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C18H16N4O2

Molecular Weight

320.3 g/mol

IUPAC Name

2-[[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]methylidene]propanedinitrile

InChI

InChI=1S/C18H16N4O2/c19-10-14(11-20)9-15-12-22(17-4-2-1-3-16(15)17)13-18(23)21-5-7-24-8-6-21/h1-4,9,12H,5-8,13H2

InChI Key

MBTDKBXFNZLUJC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C=C(C#N)C#N

Origin of Product

United States

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